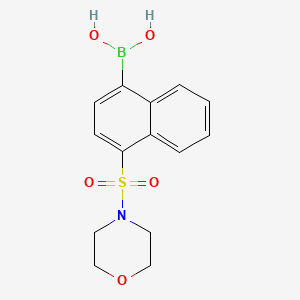

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Descripción

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is a naphthalene-based boronic acid derivative featuring a morpholinosulfonyl substituent at the 4-position. This compound combines the unique reactivity of boronic acids (e.g., Suzuki-Miyaura cross-coupling capabilities) with the electron-withdrawing and polar characteristics of the morpholinosulfonyl group. Such structural attributes make it valuable in medicinal chemistry, materials science, and catalysis, particularly in reactions requiring controlled electronic environments or solubility modulation .

Propiedades

IUPAC Name |

(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAICPMRZCYBPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid, as a boronic acid derivative, participates in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this reaction would depend on the specific substrates and catalysts used in the reaction.

Result of Action

The result of the action of this compound would be the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Actividad Biológica

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material Preparation : The compound is synthesized from 4-naphthalenesulfonyl chloride and morpholine.

- Borylation Reaction : This involves the introduction of a boronic acid group using a palladium-catalyzed borylation reaction.

- Purification : The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study focused on various boronic compounds demonstrated that they can reduce the viability of cancer cells while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, certain boronic compounds reduced the viability of prostate cancer cells to approximately 33%, compared to 71% for healthy cells .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. In studies, inhibition zones were measured for different microorganisms, showing effective growth inhibition with diameters ranging from 7 to 13 mm against species like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins, particularly proteases. This interaction can inhibit protease activity by modifying the active site, thereby disrupting essential cellular processes.

Research Findings

Case Studies

- Prostate Cancer Research : A study evaluated the effects of various boronic acids on PC-3 prostate cancer cells. The results indicated significant cytotoxicity at specific concentrations, showcasing the potential use of these compounds in cancer therapy.

- Antimicrobial Testing : Another research effort tested multiple boronic compounds against a range of pathogens, confirming their efficacy in inhibiting bacterial growth, which highlights their potential as antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Solubility

- (4-(Morpholinosulfonyl)phenyl)boronic Acid (CAS 486422-68-8): Shares the morpholinosulfonyl group but lacks the naphthalene backbone. Exhibits lower molecular weight (271.10 g/mol vs. ~333–339 g/mol for naphthalene analogs) and higher solubility due to reduced aromatic bulk. Computational models predict moderate GI absorption and BBB penetration, making it more suitable for CNS-targeted applications compared to naphthalene derivatives . Key Difference: The naphthalene core in the target compound enhances π-π stacking interactions, improving binding to aromatic protein pockets in enzyme inhibition assays .

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic Acid (CAS 1704121-04-9):

Electronic and Steric Effects in Glycosylation

- Electron-Withdrawing Substituents: Boronic acids with -CF3 or -F substituents (e.g., 4-CF3PhB(OH)2) show improved glycosylation yields (51%) compared to electron-donating groups (e.g., 4-MeOPhB(OH)2, 39%). The morpholinosulfonyl group’s strong electron-withdrawing nature likely enhances reactivity in similar reactions .

Métodos De Preparación

Palladium-Catalyzed Suzuki-Miyaura Coupling Approach

One common route to synthesize boronic acid derivatives on naphthalene involves Suzuki-Miyaura coupling of halogenated naphthalene precursors with boronic acid or boronate esters.

- Starting materials: 4-bromo-naphthalene derivatives or 1-bromo-naphthalene with a morpholinosulfonyl substituent.

- Catalysts: PdCl2(PhCN)2 or bis(dibenzylideneacetone)palladium(0) with phosphine ligands such as tris(2,6-dimethoxyphenyl)phosphine or SPhos.

- Bases: Potassium carbonate or sodium hydroxide.

- Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN), or ethyl acetate (EtOAc).

- Conditions: Heated under inert atmosphere (argon) at 50–75 °C for 18–24 hours.

A representative procedure involves the reaction of a bromonaphthalene derivative with a boronic acid in the presence of a palladium catalyst and base, followed by purification via column chromatography to isolate the boronic acid product. For example, 1-naphthaleneboronic acid can be synthesized by reacting 7-bromoindene with naphthalene-1-boronic acid using bis(dibenzylideneacetone)palladium(0) and potassium carbonate in THF/water at 75 °C for 18.5 hours.

Sulfonylation Using Sulfuryl Chloride and Morpholine

The morpholinosulfonyl group is introduced by reacting morpholine with sulfuryl chloride (SO2Cl2) to form an intermediate sulfonyl chloride, which then reacts with the naphthalene derivative.

- Procedure: Morpholine is added dropwise to a cooled solution of sulfuryl chloride in acetonitrile at 0 °C.

- Base: Triethylamine (Et3N) is added to neutralize the generated HCl.

- Temperature: The mixture is heated to 50 °C for 0.5 hours.

- Isolation: After cooling to -15 °C, triethylamine hydrochloride precipitates and is filtered off.

- Subsequent Reaction: The sulfonyl chloride intermediate is then reacted with the boronic acid or boronate ester under palladium catalysis to form the sulfonylated product.

This method allows for efficient installation of the morpholinosulfonyl group under mild conditions with good yields (e.g., 65% yield reported for 4-(Naphthalen-1-ylsulfonyl)morpholine).

Aqueous Micellar Catalysis for Suzuki Coupling

Recent green chemistry approaches utilize aqueous micellar catalysis to perform Suzuki couplings in water using surfactants like TPGS-750-M.

- Catalyst system: SPhos ligand with palladium catalyst.

- Base: Potassium hydroxide.

- Solvent: 2 wt% aqueous TPGS-750-M solution.

- Temperature: 55 °C for about 20 hours.

- Atmosphere: Argon or inert atmosphere to avoid oxidation.

- Workup: Extraction with ethyl acetate, filtration through Celite, and concentration under vacuum.

This method provides an environmentally friendly alternative with comparable yields and purity, suitable for the preparation of boronic acid derivatives bearing sulfonyl morpholine substituents.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The use of palladium catalysts with bulky phosphine ligands such as SPhos or tris(2,6-dimethoxyphenyl)phosphine is critical for high catalytic efficiency and selectivity in Suzuki couplings involving sulfonylated naphthalene derivatives.

- Inert atmosphere techniques (argon or nitrogen) and degassing of solvents and reagents are essential to avoid catalyst poisoning and oxidation of sensitive intermediates.

- The sulfonylation step using sulfuryl chloride and morpholine is a key linchpin reaction, enabling the introduction of the morpholinosulfonyl group in high purity and yield, which can then be coupled to boronic acid derivatives.

- Micellar catalysis in water represents an innovative and environmentally benign method, reducing the need for organic solvents and simplifying workup procedures while maintaining reaction efficiency.

- Purification typically involves silica gel column chromatography using mixtures of ethyl acetate and hexane or isohexane as eluents to isolate the pure boronic acid compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of the naphthalene scaffold. First, introduce the morpholinosulfonyl group via sulfonation of naphthalen-1-amine followed by reaction with morpholine. Subsequent boronation is achieved through Miyaura borylation using bis(pinacolato)diboron and palladium catalysts (e.g., Pd(dppf)Cl₂). Purity is ensured via recrystallization in ethanol/water mixtures and validated by HPLC (>98% purity). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterizing intermediates via / NMR is critical .

Q. What spectroscopic and crystallographic methods are effective in characterizing this compound’s structure?

- Methodological Answer : X-ray crystallography is definitive for confirming molecular geometry, as demonstrated for related naphthalenyl boronic acids (monoclinic symmetry, Å, Å, Å, ) . Solid-state NMR can resolve boron coordination states, while solution-phase NMR (if fluorinated analogs are studied) and FT-IR (B-O stretch ~1350 cm) provide complementary data .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky aryl halides. Optimization requires screening Pd catalysts (e.g., Ni(dppf) for sterically hindered substrates) and bases (e.g., KPO in toluene/water biphasic systems). Kinetic studies using NMR tracking of Pd intermediates are recommended .

Q. What are the kinetic and thermodynamic properties of its binding with biological diols, and how do experimental conditions affect these?

- Methodological Answer : Stopped-flow fluorescence ( ) and isothermal titration calorimetry (ITC) reveal binding constants () and rate constants (, ). For example, at pH 6.5 (simulating tumor microenvironments), binding with sialic acid shows M, with values dependent on diol stereochemistry (e.g., fructose > glucose). Buffer ionic strength and temperature (4–37°C) must be controlled to mimic physiological conditions .

Q. How does this compound compare to other boronic acids in enzyme inhibition or drug design?

- Methodological Answer : The morpholinosulfonyl moiety enhances water solubility and target affinity compared to simpler arylboronic acids. In tubulin polymerization assays (e.g., IC = 21–22 μM for related cis-stilbene boronic acids), it outperforms carboxylate analogs due to reversible diol binding. COMPARE analysis (NCI-60 cell line screening) can identify unique mechanisms vs. combretastatin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.